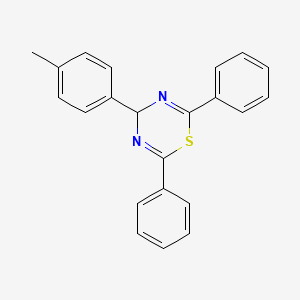

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine, also known as Mitoxantrone, is a synthetic compound with potential anti-cancer properties. It belongs to the family of anthracenediones and is structurally similar to the anthracyclines. Mitoxantrone has been approved by the FDA for the treatment of various forms of cancer, including breast cancer, non-Hodgkin's lymphoma, and acute myeloid leukemia.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has identified a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles demonstrating potent anticonvulsant activity without sedation, ataxia, or lethality. This includes a compound compared favorably with standard drugs like phenytoin, phenobarbital, and carbamazepine, marking a significant advancement in anticonvulsant therapy (Chapleo et al., 1986).

Antimicrobial Agents

The synthesis of formazans from Mannich bases of thiadiazole derivatives has shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Activity

Novel thiadiazoles incorporating pyrazole moiety have been prepared, showing a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7. The study indicates promising anticancer activity, especially for compounds that significantly inhibit mitochondrial lactate dehydrogenase enzymes (Gomha et al., 2014).

Enzyme Inhibition

Dipyrimido[4,5-b:5,4-e][1,4]thiazine derivatives have been synthesized and evaluated for their enzyme inhibitory activity on soybean 15-lipoxygenase, with one compound displaying the best IC50 of 15-LO inhibition. This suggests potential applications in treating conditions mediated by lipoxygenase, such as inflammation (Karimian et al., 2015).

Analgesic and Anti-inflammatory Activities

Compounds synthesized from 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines have shown significant anti-inflammatory activity, with some derivatives also exhibiting analgesic activity comparable to indomethacin. This highlights their potential as novel therapeutic agents for managing pain and inflammation (Hussein et al., 2011).

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-16-12-14-17(15-13-16)20-23-21(18-8-4-2-5-9-18)25-22(24-20)19-10-6-3-7-11-19/h2-15,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSYHTCXMKMWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-bromophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2859187.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)

![Spiro[2.5]octan-4-one](/img/structure/B2859199.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2859201.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B2859205.png)